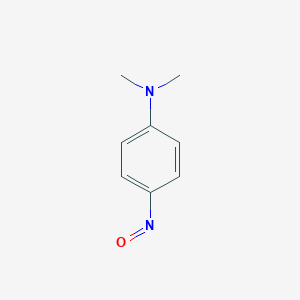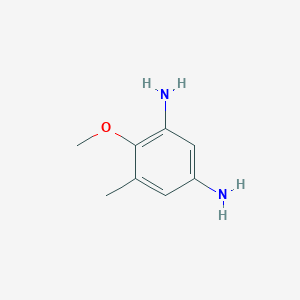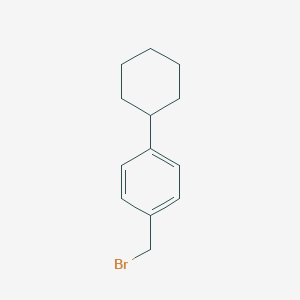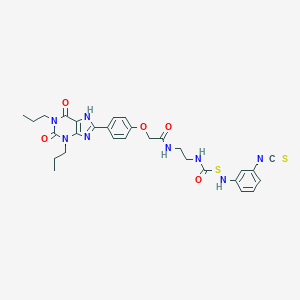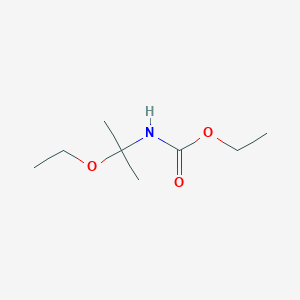
Ethyl N-(2-ethoxypropan-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-ethoxypropan-2-YL)carbamate, also known as AChE inhibitor, is a chemical compound that has been widely studied for its potential use in scientific research.
Wirkmechanismus
Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibits Ethyl N-(2-ethoxypropan-2-YL)carbamate by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels. This increase in acetylcholine can have various effects on the nervous system, including improved cognitive function and muscle relaxation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate depend on the dose and duration of exposure. In general, Ethyl N-(2-ethoxypropan-2-YL)carbamate has been shown to improve cognitive function, increase muscle relaxation, and decrease heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl N-(2-ethoxypropan-2-YL)carbamate in lab experiments is its ability to selectively inhibit Ethyl N-(2-ethoxypropan-2-YL)carbamate without affecting other enzymes. This allows for more precise studies of the effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibition. However, one limitation is that Ethyl N-(2-ethoxypropan-2-YL)carbamate can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl N-(2-ethoxypropan-2-YL)carbamate. One direction is to study its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a muscle relaxant in anesthesia. Additionally, further studies can be conducted to determine the optimal dose and duration of exposure for Ethyl N-(2-ethoxypropan-2-YL)carbamate in different experimental settings.
Conclusion:
Ethyl N-(2-ethoxypropan-2-YL)carbamate is a chemical compound that has been widely studied for its potential use in scientific research. Its ability to selectively inhibit Ethyl N-(2-ethoxypropan-2-YL)carbamate makes it a valuable tool for studying the effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibition on the nervous system. However, its toxicity at high doses can limit its use in certain experiments. Future research directions include studying its effects on neurological disorders and investigating its potential as a muscle relaxant in anesthesia.
Synthesemethoden
Ethyl N-(2-ethoxypropan-2-YL)carbamate can be synthesized by reacting 2-ethoxypropanol with ethyl chloroformate in the presence of sodium hydroxide. This reaction results in the formation of Ethyl N-(2-ethoxypropan-2-YL)carbamate, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-ethoxypropan-2-YL)carbamate has been widely used in scientific research as an acetylcholinesterase (Ethyl N-(2-ethoxypropan-2-YL)carbamate) inhibitor. Ethyl N-(2-ethoxypropan-2-YL)carbamate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of Ethyl N-(2-ethoxypropan-2-YL)carbamate can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Eigenschaften
CAS-Nummer |
112700-87-5 |
|---|---|
Produktname |
Ethyl N-(2-ethoxypropan-2-YL)carbamate |
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
ethyl N-(2-ethoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-5-11-7(10)9-8(3,4)12-6-2/h5-6H2,1-4H3,(H,9,10) |
InChI-Schlüssel |
CDIRZQNKJDVVMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C)(C)OCC |
Kanonische SMILES |
CCOC(=O)NC(C)(C)OCC |
Synonyme |
Carbamic acid, (1-ethoxy-1-methylethyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
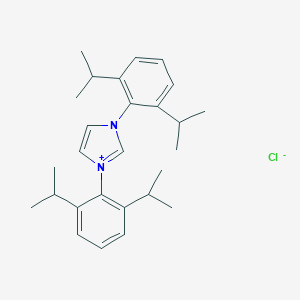
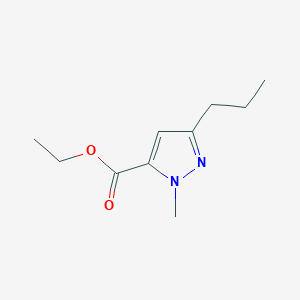
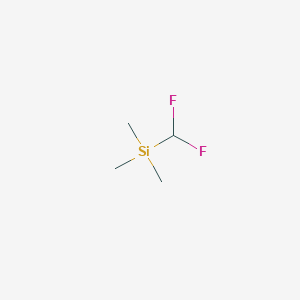
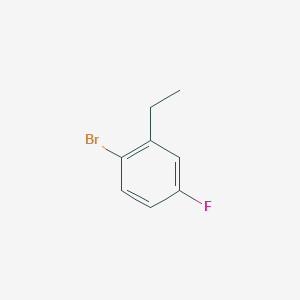
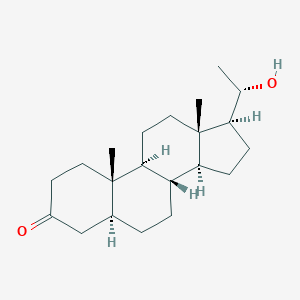
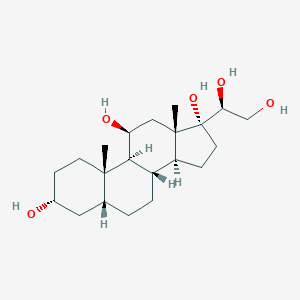
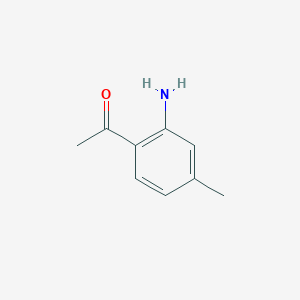
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
